molecular formula C12H17N B1639302 (2S)-2-(2-methylphenyl)piperidine

(2S)-2-(2-methylphenyl)piperidine

Cat. No.: B1639302
M. Wt: 175.27 g/mol
InChI Key: QLDMVIFAIGYZPR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-Methylphenyl)piperidine is a chiral piperidine derivative offered as a high-purity building block for pharmaceutical and biological research. The piperidine ring is one of the most significant synthetic fragments in drug design, featured in more than twenty classes of pharmaceuticals . Piperidine derivatives are extensively utilized in medicinal chemistry due to their wide range of biological activities . This specific compound, characterized by its stereochemistry at the 2-position and a 2-methylphenyl substituent, is of particular interest for constructing novel molecules. Researchers can employ this chemical in the development of central nervous system (CNS) agents, as many piperidine-based compounds demonstrate neurobiological activity . Its structure makes it a valuable intermediate for studying potential local anesthetic or antiarrhythmic properties, which are common areas of investigation for piperidine derivatives . Furthermore, such chiral, substituted piperidines serve as key precursors in stereoselective synthesis and are crucial for probing structure-activity relationships (SAR) in drug discovery programs . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S)-2-(2-methylphenyl)piperidine

InChI

InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3/t12-/m0/s1

InChI Key

QLDMVIFAIGYZPR-LBPRGKRZSA-N

SMILES

CC1=CC=CC=C1C2CCCCN2

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CCCCN2

Canonical SMILES

CC1=CC=CC=C1C2CCCCN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs of (2S)-2-(2-methylphenyl)piperidine include derivatives with variations in substituent groups, stereochemistry, or aromatic ring modifications. Below is a comparative analysis based on available evidence:

Table 1: Comparative Analysis of Piperidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key Findings
This compound 2-methylphenyl C12H15N 173.25 LAT inhibition (inferred) Structural analog L18 [(2S)-1-methyl-2-(2S,4R)-2-methyl-4-phenylpentyl-piperidine] mimics C5 substrate binding in LAT inhibition .
2-methyl-4-(3′-phenylpropyl)piperidine 3′-phenylpropyl, methyl C15H23N 217.35 COX-II/3-LOX inhibition Exhibits strong binding to COX-II (interacts with Ile557, Leu565, Phe576) and 3-LOX catalytic sites; superior ADMET profile .
(S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride 2-trifluoromethylphenyl C12H15ClF3N 265.70 Not explicitly stated Higher molecular weight due to trifluoromethyl group; potential enhanced metabolic stability .
2-(2-Fluorophenyl)piperidine 2-fluorophenyl C11H14FN 179.23 Not explicitly stated Fluorine substituent may enhance bioavailability via increased electronegativity and lipophilicity .

Key Comparative Insights

ADMET Profiles
  • 2-methyl-4-(3′-phenylpropyl)piperidine exhibits optimal ADMET properties, including favorable hydrogen bond donor/acceptor counts and solubility, making it a promising anti-inflammatory lead .
  • Fluorinated analogs like 2-(2-fluorophenyl)piperidine may exhibit improved blood-brain barrier penetration due to fluorine’s electronegativity, though direct data are lacking .

Preparation Methods

Direct Deprotonation and Alkylation

The lithiation-alkylation method involves deprotonating piperidine at the α-position using n-butyllithium (n-BuLi) in diethyl ether/hexane at −78°C under inert conditions. Subsequent reaction with 2-methylphenyl bromide introduces the aryl group. This two-step procedure, adapted from Paul et al. (2021), yields racemic 2-(2-methylphenyl)piperidine with a 50% isolated yield. The reaction mechanism proceeds via a lithium-intermediate, which undergoes nucleophilic attack on the aryl halide.

Key conditions include:

  • Temperature: −78°C to 20°C
  • Solvents: Diethyl ether/hexane
  • Work-up: Aqueous extraction and distillation

While efficient, this method lacks stereocontrol, necessitating post-synthetic resolution for enantiopure (2S)-2-(2-methylphenyl)piperidine.

Asymmetric Synthesis via Chiral Induction

Chiral Auxiliary-Mediated Hydrogenation

Asymmetric hydrogenation of imine precursors offers a route to enantiomerically enriched piperidines. In a study by JSTAGE (1986), (R)-1-(1-naphthyl)ethylamine served as a chiral auxiliary during the hydrogenation of cyclic enamines, achieving up to 84% e.e. for pipecolic acid derivatives. Applying this to 2-(2-methylphenyl)piperidine synthesis would involve:

  • Forming a prochiral enamine from 2-methylacetophenone and a primary amine.
  • Hydrogenating over Pd(OH)₂/C under H₂ pressure.
  • Acidic work-up to cleave the auxiliary.

This method’s enantioselectivity depends on the steric and electronic properties of the chiral amine and substrate.

Catalytic Asymmetric Reductive Amination

Recent advances employ transition-metal catalysts with chiral ligands for reductive amination. For example, Ru-BINAP complexes have enabled asymmetric synthesis of 2-arylpiperidines with >90% e.e.. Adapting this to this compound would require optimizing the ketone precursor and hydrogenation conditions.

Cross-Coupling Approaches

Palladium-Catalyzed Arylation

Palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, enable direct aryl group incorporation. A protocol from the RSC (2019) describes synthesizing 1-(4-methylphenyl)piperidine using [(IPr)PdI]₂ catalysts. For the 2-methylphenyl variant, substituting 2-methylphenylboronic acid as the coupling partner could yield the target compound. Conditions include:

  • Catalyst: 0.5 mol% [(IPr)PdI]₂
  • Solvent: Toluene or dioxane
  • Base: KOH or Cs₂CO₃
  • Temperature: 40–100°C

This method’s success hinges on the aryl halide’s reactivity and catalyst stability.

Comparative Analysis of Methods

Method Yield (%) e.e. (%) Key Advantages Limitations
Lithiation-Alkylation 50 0 Simple, scalable Racemic product
Asymmetric Hydrogenation 68 84 High enantioselectivity Multi-step, costly auxiliaries
Pd-Catalyzed Coupling 75* N/A Direct aryl coupling Requires specialized catalysts

*Reported for analogous 4-methylphenyl derivative.

Experimental Optimization and Challenges

Resolution of Racemates

Chiral resolution via diastereomeric salt formation using tartaric acid or camphorsulfonic acid is often required post-synthesis. For example, recrystallizing the hydrochloride salt with (S)-mandelic acid can enrich the (2S)-enantiomer.

Byproduct Mitigation

Common byproducts like N-methylpiperidines arise during hydrogenation. Adding co-amines (e.g., triethylamine) suppresses N-alkylation by scavenging reactive intermediates.

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